molecular formula C23H34ClNO2 B3404415 1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride CAS No. 1215516-01-0

1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride

Cat. No.: B3404415
CAS No.: 1215516-01-0
M. Wt: 392 g/mol
InChI Key: VPYVMIHTNMZJOQ-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride is a synthetic compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethynylcyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Ethynylcyclohexyl Group: This step involves the reaction of an ethynylcyclohexyl derivative with the piperidine intermediate, often facilitated by a palladium-catalyzed coupling reaction.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-chloropropan-2-ol under basic conditions to form the desired compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to remove the ethynyl group or to convert the hydroxyl group to a hydrogen atom using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Benzyl halides, alkylating agents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted piperidines.

Scientific Research Applications

1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-amine: Shares the piperidine and benzyl moieties but lacks the ethynylcyclohexyl group.

    1-Benzyl-4-piperidone: Contains the piperidine and benzyl groups but differs in the functional groups attached to the piperidine ring.

Uniqueness

1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct chemical properties and potential biological activities compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO2.ClH/c1-2-23(13-7-4-8-14-23)26-19-22(25)18-24-15-11-21(12-16-24)17-20-9-5-3-6-10-20;/h1,3,5-6,9-10,21-22,25H,4,7-8,11-19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYVMIHTNMZJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)OCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride
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1-(4-Benzylpiperidin-1-YL)-3-[(1-ethynylcyclohexyl)oxy]propan-2-OL hydrochloride

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